1-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride

Description

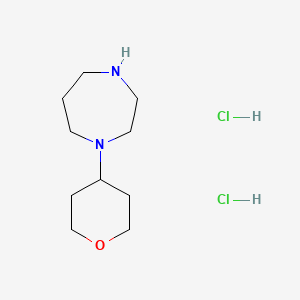

1-(Tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and stabilized as a dihydrochloride salt. This structural configuration enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research applications . The dihydrochloride salt form improves stability and bioavailability, a common strategy in drug development .

Properties

Molecular Formula |

C10H22Cl2N2O |

|---|---|

Molecular Weight |

257.20 g/mol |

IUPAC Name |

1-(oxan-4-yl)-1,4-diazepane;dihydrochloride |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10;;/h10-11H,1-9H2;2*1H |

InChI Key |

DADDANYCSSKTRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2CCOCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride involves several steps. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically takes place in a Schlenk flask under an inert atmosphere, such as argon . The ester precursor is added dropwise to a solution of LiAlH4 in tetrahydrofuran (THF) at 0°C, followed by stirring until the reaction is complete . Industrial production methods may vary, but they generally follow similar principles of reduction and purification.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: This compound is used in the study of biological pathways and enzyme interactions.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Similar pyran-substituted analogs are explored for CNS activity .

- Pyrimidin-2-yl group (Compound 2) : The pyrimidine ring may confer antimalarial activity via interactions with parasitic enzymes, as seen in related reversed chloroquine analogs .

- 2-Fluorobenzyl group (Compound 3) : Fluorination often improves metabolic stability and blood-brain barrier penetration, making this derivative relevant for neuropharmacology .

Salt Forms and Solubility

Ring System Variations

- 1,4-Oxazepane (Compound 5) : Replacing the diazepane ring with oxazepane alters electron distribution and hydrogen-bonding capacity, diversifying applications in agrochemicals .

Research Implications and Limitations

While this compound shows promise as a versatile building block, direct biological data is lacking in the provided evidence. Comparative studies with analogs suggest that substituent choice and salt form critically influence pharmacological profiles. For example, bulky groups (e.g., benzhydryl in Compound 4) may hinder blood-brain barrier penetration but improve enzyme inhibition , whereas fluorinated derivatives (Compound 3) optimize CNS targeting . Further research is needed to elucidate the specific mechanisms and optimize this compound for therapeutic use.

Biological Activity

1-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a diazepane ring and a tetrahydro-2H-pyran moiety, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H22Cl2N2O

- Molecular Weight : 257.20 g/mol

- CAS Number : 2098093-19-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The following sections summarize key findings from the literature.

Antimicrobial Activity

A study examining the efficacy of diazepane derivatives against common bacterial strains demonstrated that certain compounds exhibited significant inhibition against Escherichia coli and Pseudomonas aeruginosa. The results indicated that at concentrations of 50 μg/mL, some derivatives showed inhibition rates exceeding 70% against these pathogens .

| Compound | Inhibition against E. coli (%) | Inhibition against P. aeruginosa (%) |

|---|---|---|

| Compound A | 94.5 | 67.3 |

| Compound B | 72.5 | 50.5 |

| Compound C | 70.4 | 41.1 |

The proposed mechanisms for the biological activity of diazepane derivatives include:

- Inhibition of Cell Wall Synthesis : Some compounds disrupt bacterial cell wall formation.

- Interference with Protein Synthesis : Others may inhibit ribosomal function.

These mechanisms are crucial for understanding how this compound could exert its effects.

Case Study 1: Neuroprotective Effects

A recent investigation into the neuroprotective properties of similar diazepane compounds revealed promising results in models of neurodegeneration. The study reported that treatment with these compounds resulted in reduced neuronal apoptosis and improved cognitive function in animal models subjected to oxidative stress .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of diazepane derivatives showed that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis or colitis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate:

- Absorption : Moderate absorption rates through oral administration.

- Metabolism : Primarily hepatic metabolism with potential active metabolites.

- Toxicity : Low acute toxicity observed in animal models, but further studies are necessary to evaluate chronic exposure effects.

Q & A

Q. What are the optimal synthetic conditions for 1-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane dihydrochloride, and how are yields maximized?

Methodological Answer: Synthesis typically involves multi-step reactions with strict control of temperature, pH, and reaction time. For example, cyclization steps may require anhydrous conditions at 60–80°C for 12–24 hours, while dihydrochloride salt formation necessitates precise stoichiometric addition of HCl in ethanol. Optimization includes monitoring intermediates via TLC or HPLC and adjusting solvent polarity to improve crystallinity .

Q. What purification techniques are recommended to achieve high purity (>98%) for this compound?

Methodological Answer: Column chromatography using silica gel (gradient elution with dichloromethane/methanol) is standard. Recrystallization from ethanol/water mixtures enhances purity. For diastereomeric separation, chiral stationary-phase HPLC with acetonitrile/ammonium acetate buffers is advised. Purity validation requires NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. Which analytical methods are most reliable for structural and functional characterization?

Methodological Answer:

- Structural: X-ray crystallography (for solid-state conformation) and 2D NMR (COSY, HSQC) to resolve stereochemistry.

- Functional: UV-Vis spectroscopy for π-π* transitions in the diazepane ring and FT-IR for amine hydrochloride stretching (2500–2700 cm⁻¹).

- Purity: Reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, particularly its receptor-binding affinity?

Methodological Answer:

- In vitro assays: Radiolabeled ligand displacement assays (e.g., using ³H-labeled antagonists) to calculate IC₅₀ values.

- Biophysical methods: Surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) with immobilized receptors.

- Computational modeling: Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and stabilize ligand-receptor complexes .

Q. How should stability studies be designed under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- Analysis: Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. Buffer solutions (pH 1.2–7.4) simulate gastrointestinal conditions for pre-clinical testing .

Q. How can contradictions in experimental data (e.g., conflicting binding affinity results) be resolved?

Methodological Answer:

- Replicate studies: Ensure consistency in assay buffers (e.g., ionic strength, divalent cations) and receptor preparation methods.

- Cross-validation: Compare data from orthogonal techniques (e.g., SPR vs. ITC).

- Theoretical alignment: Reconcile discrepancies using molecular dynamics simulations to assess conformational flexibility under experimental conditions .

Methodological Frameworks for Experimental Design

Q. How to align research on this compound with a theoretical or conceptual framework?

Methodological Answer:

Q. What strategies mitigate bias in pharmacological or toxicological evaluations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.